molecular formula C23H27NO2 B2577610 N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide CAS No. 400088-22-4

N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide

Cat. No.: B2577610
CAS No.: 400088-22-4
M. Wt: 349.474
InChI Key: WPNVLNPYVNXQQI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide is a complex organic compound that features a naphthalene ring and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide typically involves multistep organic reactions. One common method starts with the preparation of 2-naphthol, which is then reacted with an appropriate alkylating agent to introduce the 2-hydroxy-2-(2-naphthyl)ethyl group. This intermediate is then coupled with 1-adamantanecarboxylic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring may also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A simpler compound with a similar naphthalene structure.

    1-Adamantanecarboxylic acid: Shares the adamantane moiety.

    Naphthalimides: Compounds with similar naphthalene-based structures used in various applications.

Uniqueness

N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide is unique due to its combination of a naphthalene ring and an adamantane structure, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.

Biological Activity

N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C_{18}H_{23}NO_2
  • Molecular Weight : 295.38 g/mol

The structure features an adamantane core, which is known for its stability and ability to interact with biological targets, combined with a naphthyl group that may contribute to its pharmacological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, including those related to inflammation and cancer progression.
  • Receptor Modulation : It has the potential to interact with various receptors, influencing cellular signaling pathways.
  • Cell Growth Regulation : Preliminary studies suggest it may induce cytostatic effects in cancer cell lines, leading to growth inhibition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces cell growth inhibition
Enzyme InhibitionPotential inhibition of key enzymes
Receptor InteractionModulation of receptor activity

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells :
    • A study conducted on human metastatic melanoma cell lines demonstrated that this compound exhibited significant cytotoxic effects, leading to reduced cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Enzyme Activity :
    • The compound's interaction with soluble epoxide hydrolase (SEH), an enzyme involved in fatty acid metabolism, suggests potential applications in cardiovascular diseases. Inhibition studies revealed a dose-dependent response, indicating its role as a modulator of lipid signaling pathways .
  • Receptor Binding Studies :
    • Binding affinity assays showed that the compound interacts with nuclear receptors similar to vitamin D receptors, which are crucial in regulating gene expression related to cell differentiation and growth .

Future Directions

Further studies are warranted to explore the following:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Pathway Elucidation : Detailed investigations into the molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-2-ylethyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c25-21(20-6-5-18-3-1-2-4-19(18)10-20)14-24-22(26)23-11-15-7-16(12-23)9-17(8-15)13-23/h1-6,10,15-17,21,25H,7-9,11-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNVLNPYVNXQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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